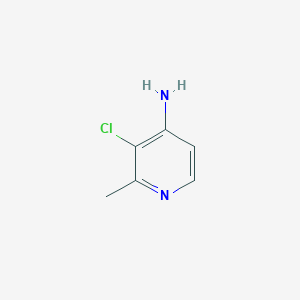

3-Chloro-2-methylpyridin-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWBEYQZGBQXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540240 | |

| Record name | 3-Chloro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97944-40-6 | |

| Record name | 3-Chloro-2-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-methylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-2-chloro-4-methylpyridine: Synthesis, Characterization, and Applications

Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry

In the landscape of pharmaceutical development, the strategic synthesis of heterocyclic compounds is paramount. Among these, pyridine derivatives hold a place of distinction due to their prevalence in a vast array of bioactive molecules. This guide focuses on a particularly significant building block: 3-Amino-2-chloro-4-methylpyridine. This compound, a substituted pyridine, is a critical intermediate, most notably in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, a cornerstone in the treatment of HIV-1.[1][2] Its unique arrangement of amino, chloro, and methyl functional groups on the pyridine scaffold imparts a versatile reactivity profile, making it a subject of considerable interest for researchers, scientists, and professionals in drug development.[3] This document provides a comprehensive technical overview of its synthesis, physicochemical properties, analytical characterization, and applications, grounded in established scientific principles and methodologies.

Chemical Identity and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is the foundation of all scientific work. This section clarifies the nomenclature and key physical and chemical properties of the title compound.

Nomenclature and CAS Number

The compound is most commonly known in the scientific literature and commercial catalogs as 3-Amino-2-chloro-4-methylpyridine .[4] However, it is also referred to by its IUPAC name, 2-chloro-4-methylpyridin-3-amine , and other synonyms such as 2-Chloro-3-amino-4-picoline and 3-Amino-2-chloro-4-picoline .[5]

It is crucial to note that while the CAS number 133627-45-9 is predominantly associated with this compound in major chemical databases and publications,[1][4][5] another CAS number, 97944-40-6 , is sometimes used by chemical suppliers for a compound named "4-Amino-3-chloro-2-methylpyridine".[6][7] Structural analysis confirms that these names refer to positional isomers. This guide will exclusively focus on the compound with CAS number 133627-45-9 .

Physicochemical Data

A summary of the key physicochemical properties of 3-Amino-2-chloro-4-methylpyridine is presented in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 133627-45-9 | [1][4][5] |

| Molecular Formula | C₆H₇ClN₂ | [4] |

| Molecular Weight | 142.59 g/mol | [4] |

| Appearance | Off-white to white or brown crystalline powder | [5] |

| Melting Point | 61-71 °C | [5] |

| Boiling Point | 283.3 °C at 760 mmHg | [1][5] |

| Density | 1.26 g/cm³ | [5] |

| Solubility | Soluble in organic solvents like methanol. | [8] |

Synthetic Methodologies: A Strategic Approach to a Key Intermediate

The synthesis of 3-Amino-2-chloro-4-methylpyridine has been the subject of extensive research, driven by its industrial importance. Several synthetic routes have been developed, each with its own advantages and challenges. The choice of a particular method often depends on factors such as scalability, cost of starting materials, and safety considerations.

Route 1: From Malononitrile and Acetone

One of the prominent industrial syntheses commences with readily available and inexpensive starting materials: malononitrile and acetone.[9][10] This multi-step process is a testament to the strategic construction of the pyridine ring.

Workflow for the Synthesis of 3-Amino-2-chloro-4-methylpyridine from Malononitrile and Acetone

Caption: Synthetic workflow from malononitrile and acetone.

Experimental Protocol: A Step-by-Step Overview

-

Knoevenagel Condensation: Malononitrile is reacted with acetone in the presence of a base to yield isopropylidenemalononitrile.

-

Condensation with Triethyl Orthoformate: The product from the first step is condensed with triethyl orthoformate in acetic anhydride.

-

Ring Closure: The resulting mixture is treated with anhydrous ammonia in ethanol to form the pyridine ring, yielding 2-amino-4-methyl-pyridine-carbonitrile.

-

Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium salt intermediate using sodium nitrite, followed by hydrolysis.

-

Chlorination: The hydroxyl group is replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).[9]

-

Hydrolysis of Nitrile: The nitrile group is hydrolyzed to a carboxamide group using concentrated sulfuric acid.

-

Hofmann Rearrangement: The final step involves the Hofmann rearrangement of the carboxamide using sodium hypobromite (generated in situ from bromine and sodium hydroxide) to yield the desired 3-Amino-2-chloro-4-methylpyridine.[9][10]

Causality Behind Experimental Choices:

-

The use of malononitrile and acetone provides an efficient entry into a highly functionalized acyclic precursor.

-

The multi-step sequence is designed to regioselectively introduce the required substituents around the pyridine ring.

-

The Hofmann rearrangement is a classic and effective method for the conversion of a primary amide to a primary amine with one fewer carbon atom.

Route 2: Nitration of Picoline Derivatives

An alternative, though sometimes less favored for large-scale production, involves the nitration of readily available picoline derivatives.[2][9]

Workflow for the Synthesis of 3-Amino-2-chloro-4-methylpyridine via Nitration

Caption: Synthetic workflow via nitration of picoline derivatives.

Challenges and Considerations:

A significant drawback of this method is the lack of regioselectivity during the nitration step, which often leads to a mixture of 3-nitro and 5-nitro isomers.[2][9] This necessitates a challenging separation process. Furthermore, nitration reactions on an industrial scale can pose thermal hazards.[2]

Core Application: A Key Building Block for Nevirapine

The primary driver for the extensive research into the synthesis of 3-Amino-2-chloro-4-methylpyridine is its role as a key precursor to Nevirapine, an anti-HIV drug.[1][2]

The Role of 3-Amino-2-chloro-4-methylpyridine in Nevirapine Synthesis

Caption: Role in Nevirapine synthesis.

In the synthesis of Nevirapine, 3-Amino-2-chloro-4-methylpyridine (often abbreviated as CAPIC) is coupled with another substituted pyridine derivative.[11] The resulting intermediate then undergoes an intramolecular cyclization to form the characteristic tricyclic core of Nevirapine. The chlorine atom at the 2-position of CAPIC is crucial for the initial coupling reaction, while the amino group at the 3-position is involved in the subsequent ring closure.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical testing is essential to confirm the identity and purity of 3-Amino-2-chloro-4-methylpyridine, particularly for its use in pharmaceutical synthesis.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring, the methyl protons, and the amine protons. The ¹³C NMR would show distinct signals for each of the six carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present. Characteristic absorption bands would be observed for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching of the pyridine ring.[12]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of 3-Amino-2-chloro-4-methylpyridine and for identifying and quantifying any impurities.

-

Gas Chromatography (GC): GC can also be employed for purity analysis, particularly for assessing volatile impurities.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 3-Amino-2-chloro-4-methylpyridine.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[12]

-

Skin Irritation (Category 2): Causes skin irritation.[12]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[12]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[12]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. In case of dust formation, use a respirator.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek immediate medical attention. In case of skin contact, wash off with soap and plenty of water.[13]

Conclusion

3-Amino-2-chloro-4-methylpyridine is a molecule of significant industrial and academic importance. Its role as a key intermediate in the synthesis of Nevirapine underscores its value in medicinal chemistry. A thorough understanding of its synthesis, properties, and handling is crucial for scientists and researchers working in this field. The synthetic routes described herein, particularly the one starting from malononitrile and acetone, highlight the elegance of organic synthesis in constructing complex molecules from simple precursors. As the demand for effective pharmaceuticals continues to grow, the importance of such versatile building blocks will only increase.

References

-

PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Home Sunshine Pharma. (n.d.). 3-Amino-2-chloro-4-methylpyridine CAS 133627-45-9. Retrieved January 12, 2026, from [Link]

-

Shandong Biotech Co., Ltd. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- Google Patents. (n.d.). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- Google Patents. (n.d.). WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

American Chemical Society. (2004). Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. Organic Process Research & Development. Retrieved January 12, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 4-Amino-3-chloro-2-methylpyridine. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved January 12, 2026, from [Link]

-

Novasyn Organics. (n.d.). 4-amino-3-chloro-2-methylpyridine (cas 97944-40-6). Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved January 12, 2026, from [Link]

Sources

- 1. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 | FA17446 [biosynth.com]

- 2. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. 3-Amino-2-chloro-4-methylpyridine CAS 133627-45-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. novasynorganics.com [novasynorganics.com]

- 8. 3-Amino-2-chloro-4-methylpyridine - Shandong Biotech [shandongbiotech.com]

- 9. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 10. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 11. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 12. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 3-Amino-2-chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-chloro-4-methylpyridine, also known by the acronym CAPIC, is a heterocyclic aromatic amine of significant interest in the pharmaceutical industry.[1] Its structural features make it a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it serves as a key building block in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] A thorough understanding of the physical properties of 3-Amino-2-chloro-4-methylpyridine is paramount for its effective handling, characterization, and utilization in synthetic chemistry and drug development processes. This guide provides a comprehensive overview of its core physical characteristics, supported by experimental protocols and safety considerations.

Molecular and Structural Properties

The arrangement of atoms and functional groups within a molecule dictates its physical and chemical behavior. 3-Amino-2-chloro-4-methylpyridine possesses a pyridine ring substituted with an amino group, a chlorine atom, and a methyl group, leading to a specific set of properties.

Molecular Structure:

Caption: Molecular Structure of 3-Amino-2-chloro-4-methylpyridine

Key Identifiers:

-

CAS Number: 133627-45-9[2]

-

Molecular Formula: C₆H₇ClN₂[2]

-

Molecular Weight: 142.59 g/mol [2]

-

Synonyms: 2-Chloro-4-methylpyridin-3-amine, 3-Amino-2-chloro-4-picoline

Core Physical Properties

The physical state and behavior of 3-Amino-2-chloro-4-methylpyridine under various conditions are critical for its practical application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Off-white to pale brown crystalline powder or crystals | [3] |

| Melting Point | 60-71 °C | [3] |

| Boiling Point | 283.3 °C at 760 mmHg | [3] |

| Density | Approximately 1.3 g/cm³ | [3] |

| Solubility | Soluble in chloroform and ethanol. | [1] |

| Vapor Pressure | 0.0229 mmHg at 25°C | [3] |

| Flash Point | 125.2 °C | [3] |

Spectral Data for Structural Elucidation

Spectroscopic data is fundamental for confirming the identity and purity of a chemical compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For 3-Amino-2-chloro-4-methylpyridine, the expected signals would correspond to the aromatic protons on the pyridine ring, the protons of the amino group, and the protons of the methyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Signals will be present for the carbon atoms of the pyridine ring and the methyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key absorptions for this compound would include N-H stretching vibrations for the amino group, C-H stretching for the aromatic ring and methyl group, C=C and C=N stretching vibrations for the pyridine ring, and a C-Cl stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The mass spectrum of 3-Amino-2-chloro-4-methylpyridine will show a molecular ion peak corresponding to its molecular weight.

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is essential for quality control and process development. The following are standard, field-proven methodologies for key physical properties.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Causality Behind Experimental Choices: The capillary method is widely used due to its requirement for a small sample size and its ability to provide an accurate melting point range. The slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A rapid heating rate can lead to a reading that is higher than the true melting point.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 3-Amino-2-chloro-4-methylpyridine is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.

-

Heating: The apparatus is heated rapidly to a temperature about 10-15 °C below the expected melting point.

-

Observation: The heating rate is then slowed to 1-2 °C per minute. The sample is observed carefully through a magnifying lens.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

Caption: Workflow for Melting Point Determination

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Causality Behind Experimental Choices: For small quantities of liquid, the micro boiling point or Thiele tube method is preferred to minimize sample loss. The principle relies on trapping the vapor of the boiling liquid in an inverted capillary tube. As the liquid cools, the vapor condenses, and the point at which the liquid is drawn back into the capillary tube corresponds to the boiling point, as the external pressure and the vapor pressure are equal at this temperature.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a heating block).

-

Heating: The apparatus is heated gently. A stream of bubbles will be seen emerging from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

-

Observation: Heating is continued until a steady stream of bubbles emerges. The heat source is then removed.

-

Data Recording: The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Solubility Testing

Solubility is a measure of the ability of a substance to dissolve in a solvent. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Causality Behind Experimental Choices: A systematic approach using a range of solvents with varying polarities and pH provides a comprehensive solubility profile. Water is used to assess overall polarity. Dilute acid and base are used to determine the presence of basic (like the amino group) or acidic functional groups. Organic solvents like ethanol and chloroform are used to assess solubility in less polar environments.

Step-by-Step Methodology:

-

Solvent Selection: A range of solvents is selected, including water, 5% aqueous HCl, 5% aqueous NaOH, ethanol, and chloroform.

-

Procedure: A small, measured amount of 3-Amino-2-chloro-4-methylpyridine (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

Observation: The mixture is agitated and observed to see if the solid dissolves completely. Gentle warming can be applied if the solid does not dissolve at room temperature.

-

Data Recording: The solubility is recorded as soluble, partially soluble, or insoluble for each solvent.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-Amino-2-chloro-4-methylpyridine.

-

Hazard Classification: It is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It can also cause serious eye damage.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. A dust mask is recommended when handling the powder.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, rinse mouth with water and seek medical attention. In case of skin contact, wash off with soap and plenty of water.

Conclusion

3-Amino-2-chloro-4-methylpyridine is a compound of significant industrial importance, particularly in the synthesis of pharmaceuticals. A comprehensive understanding of its physical properties is essential for its safe and effective use. This guide has provided an in-depth overview of its key physical characteristics, along with standardized experimental protocols for their determination. By adhering to these methodologies and safety guidelines, researchers and drug development professionals can confidently handle and utilize this important chemical intermediate.

References

-

Home Sunshine Pharma. (n.d.). 3-Amino-2-chloro-4-methylpyridine CAS 133627-45-9. Retrieved from [Link]

-

Chemcasts. (n.d.). 3-amino-2-chloro-4-methylpyridine (CAS 133627-45-9) Properties. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Pipzine Chemicals. (n.d.). 3-Amino-2-chloro-4-methylpyridine Manufacturer & Supplier in China. Retrieved from [Link]

-

Shandong Biotech. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

Sources

A Technical Guide to 3-Chloro-2-methylpyridin-4-amine: Synthesis, Characterization, and Application in Drug Discovery

Abstract: 3-Chloro-2-methylpyridin-4-amine is a pivotal heterocyclic intermediate, primarily recognized for its role as a key building block in the synthesis of high-value active pharmaceutical ingredients (APIs). Its unique substitution pattern—a chlorine atom, a methyl group, and an amine group on a pyridine core—provides a versatile scaffold for constructing complex molecular architectures. This guide offers an in-depth analysis of the compound's physicochemical properties, outlines a robust and validated synthesis protocol, details methods for its spectroscopic characterization, and explores its critical application in the development of therapeutics, most notably the non-nucleoside reverse transcriptase inhibitor, Nevirapine. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The pyridine ring is a fundamental motif in medicinal chemistry, present in a vast array of therapeutic agents. Substituted pyridines offer a bioisosteric alternative to phenyl rings with the added advantages of improved solubility and the ability to act as hydrogen bond acceptors. Within this class, 3-Chloro-2-methylpyridin-4-amine (CAS No: 97944-40-6) has emerged as a compound of significant industrial and academic interest.[1] Its primary importance lies in its function as a key precursor for the synthesis of Nevirapine, an essential medicine for the treatment of HIV-1 infection.[2][3] The strategic placement of its functional groups allows for sequential, regioselective reactions, making it an ideal starting point for building the complex dipyridodiazepine core of Nevirapine.[4] This guide provides a comprehensive technical overview of this vital chemical entity.

Physicochemical and Structural Properties

3-Chloro-2-methylpyridin-4-amine is a solid at room temperature, typically appearing as a white to off-white or brown crystalline powder.[5] The molecule's structure features a pyridine ring substituted at the 3-position with a chlorine atom, at the 2-position with a methyl group, and at the 4-position with an amino group. This arrangement of an electron-withdrawing halogen and electron-donating amino and methyl groups influences the reactivity of both the ring and its substituents.

Diagram 1: Chemical Structure of 3-Chloro-2-methylpyridin-4-amine

Caption: Structure of 3-Chloro-2-methylpyridin-4-amine.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 97944-40-6 | [1] |

| Molecular Formula | C₆H₇ClN₂ | [6] |

| Molecular Weight | 142.59 g/mol | [6] |

| Appearance | White to Brown Crystalline Powder | [5] |

| Melting Point | 65-70 °C | |

| Boiling Point | 283.3 °C at 760 mmHg (Predicted) | [5] |

| SMILES | Cc1c(N)ccnc1Cl | |

| InChI Key | AGWBEYQZGBQXLL-UHFFFAOYSA-N | [1] |

Synthesis Strategies and Protocols

The synthesis of 3-Chloro-2-methylpyridin-4-amine can be challenging due to the need for precise regiochemical control of substituents on the pyridine ring. Early methods often suffered from non-selective nitration, leading to mixtures of isomers and posing safety hazards on a large scale.[2][4] More refined, multi-step syntheses have since been developed to overcome these issues. A common and illustrative pathway involves the construction of the substituted pyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine core.

A widely referenced pathway begins with the nitration of a 2-methylpyridine derivative, followed by chlorination and subsequent reduction of the nitro group to the target amine.

Diagram 2: General Synthesis Workflow

Caption: Simplified synthesis route from a key nitro-pyridine intermediate.

Experimental Protocol: Reduction of 2-Chloro-4-methyl-3-nitropyridine

This protocol describes the final step in a common synthesis: the reduction of the nitro group. This transformation is critical and must be selective to avoid dehalogenation. Catalytic hydrogenation is a preferred industrial method for its efficiency and clean reaction profile.[7]

Objective: To synthesize 3-Chloro-2-methylpyridin-4-amine via the reduction of 2-Chloro-4-methyl-3-nitropyridine.

Materials:

-

2-Chloro-4-methyl-3-nitropyridine

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethanol or Methanol (solvent)

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation vessel (e.g., Parr shaker)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

Vessel Preparation: The hydrogenation vessel is charged with 2-Chloro-4-methyl-3-nitropyridine (1.0 eq) and a suitable solvent such as ethanol (10-20 volumes).

-

Catalyst Addition: The catalyst, 5% Palladium on Carbon (typically 1-5 mol%), is added to the mixture under an inert atmosphere. Causality Note: Handling dry Pd/C catalyst in air can be a fire hazard, especially in the presence of flammable solvents; adding it under an inert gas blanket is a critical safety measure.

-

Inerting: The vessel is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all oxygen, which could otherwise form explosive mixtures with hydrogen.

-

Hydrogenation: The vessel is then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is agitated vigorously (e.g., shaken or stirred) at room temperature or with gentle heating (e.g., 30-40 °C). Mechanism Insight: The palladium surface catalyzes the addition of hydrogen across the N=O bonds of the nitro group. The reaction proceeds via nitroso and hydroxylamine intermediates to the final amine.[7]

-

Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, the vessel is carefully depressurized and purged again with inert gas. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. Self-Validation: The complete removal of the heterogeneous catalyst is essential to prevent it from catalyzing undesired side reactions in subsequent steps or contaminating the final product.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude 3-Chloro-2-methylpyridin-4-amine. The product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

Confirming the identity and purity of 3-Chloro-2-methylpyridin-4-amine is achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information. A typical spectrum in CDCl₃ would show:

-

A singlet for the methyl group (–CH₃) protons, typically around δ 2.2-2.5 ppm.

-

A broad singlet for the amine (–NH₂) protons, which can vary in chemical shift (e.g., δ 4.0-5.0 ppm) and may exchange with D₂O.

-

Two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The proton at C5 would appear at approximately δ 6.5-6.8 ppm, and the proton at C6 would be further downfield at δ 7.8-8.1 ppm, both showing coupling to each other.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule, confirming the substitution pattern.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would show the molecular ion (M⁺) peak. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be observed, confirming the presence of chlorine in the molecule. For C₆H₇ClN₂, the expected mass would be approximately m/z = 142.03 and 144.03.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present:

-

N-H stretching of the primary amine as two sharp peaks in the 3300-3500 cm⁻¹ region.

-

C-H stretching of the aromatic and methyl groups just above and below 3000 cm⁻¹.

-

C=C and C=N stretching of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

A C-Cl stretching band in the fingerprint region (typically 600-800 cm⁻¹).

-

Applications in Drug Discovery & Development

The primary application of 3-Chloro-2-methylpyridin-4-amine is as a strategic intermediate in pharmaceutical synthesis.[8]

Synthesis of Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1. The synthesis of its core dipyridodiazepine structure relies on 3-Chloro-2-methylpyridin-4-amine. In a key step, this compound is coupled with another substituted aminopyridine, typically 2-chloro-3-amino-4-picoline, to form the central diazepine ring. This reaction highlights the utility of the compound's functional group arrangement, where the amine acts as a nucleophile and the chlorine can participate in subsequent cyclization chemistry.[3]

Diagram 3: Key Coupling Step in Nevirapine Synthesis

Caption: Role of 3-Chloro-2-methylpyridin-4-amine in forming the core of Nevirapine.

Safety, Handling, and Storage

As a chemical intermediate, 3-Chloro-2-methylpyridin-4-amine requires careful handling in a laboratory or industrial setting.

-

Hazards: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), and can cause serious eye damage (Category 1).[6][9]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9] Avoid breathing dust and prevent contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water.[9] If swallowed, call a poison control center or doctor.[9]

Conclusion

3-Chloro-2-methylpyridin-4-amine is more than a simple chemical; it is an enabling tool for medicinal chemists. Its well-defined structure and reactivity provide a reliable entry point for the synthesis of complex, life-saving drugs like Nevirapine. A thorough understanding of its properties, synthesis, and handling is essential for any scientist working in drug discovery and development. The protocols and data presented in this guide serve as a foundational resource for the safe and effective use of this important molecular building block.

References

- 3-Amino-2-chloro-4-methylpyridine - SAFETY DATA SHEET. (2024).

- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents. (n.d.).

- 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- The synthesis method of 3-Amino-2-chloro-4-methylpyridine - ChemicalBook. (2023).

- 3-Amino-2-chloro-4-methylpyridine 97 133627-45-9 - Sigma-Aldrich. (n.d.).

- What are the applications of 3-Amino-2-chloro-4-methylpyridine? - FAQ - Guidechem. (2023).

- 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem. (n.d.).

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. (n.d.).

- 3-Chloro-2-methylpyridin-4-amine - CymitQuimica. (n.d.).

- 3-Amino-2-chloro-4-methylpyridine 133627-45-9 - Guidechem. (n.d.).

- Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - NIH. (n.d.).

Sources

- 1. 3-Chloro-2-methylpyridin-4-amine | CymitQuimica [cymitquimica.com]

- 2. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 4. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. fishersci.com [fishersci.com]

3-Amino-2-chloro-4-methylpyridine spectral data

An In-depth Technical Guide to the Spectral Analysis of 3-Amino-2-chloro-4-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3-Amino-2-chloro-4-methylpyridine (CAS No. 133627-45-9), a key intermediate in the synthesis of pharmaceuticals like the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[1][2] As a Senior Application Scientist, this document is structured to offer not just raw data, but a deep, instructive interpretation grounded in fundamental principles of spectroscopy. We will explore the mass spectrometry, nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic profiles of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a self-validating framework for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

3-Amino-2-chloro-4-methylpyridine is a substituted pyridine with the molecular formula C₆H₇ClN₂ and a molecular weight of 142.59 g/mol .[3][4] Its structural integrity is paramount for its function in subsequent synthetic steps, making robust analytical characterization essential.

Molecular Structure of 3-Amino-2-chloro-4-methylpyridine

Caption: 2D structure of 3-Amino-2-chloro-4-methylpyridine.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For halogenated compounds like 3-Amino-2-chloro-4-methylpyridine, it provides unmistakable evidence of the presence of chlorine through its characteristic isotopic pattern.[5]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument: A high-resolution mass spectrometer with an electron ionization (EI) source is used.

-

Method: The sample is introduced into the ion source via direct infusion or through a gas chromatograph (GC) inlet.

-

Ionization: The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).[7]

Data Presentation: Mass Spectrum

The mass spectrum of 3-Amino-2-chloro-4-methylpyridine exhibits a characteristic pattern of peaks that confirm its structure.[8]

| m/z Value | Proposed Fragment | Isotope | Relative Intensity |

| 144 | [M+2]⁺• | ³⁷Cl | Moderate |

| 142 | [M]⁺• | ³⁵Cl | High (Molecular Ion) |

| 107 | [M - Cl]⁺ | - | High |

| 106 | [M - HCl]⁺• | - | Moderate |

| 79 | [C₅H₅N]⁺• | - | Moderate |

| 78 | [C₅H₄N]⁺ | - | Moderate |

In-depth Interpretation

-

Molecular Ion Peak ([M]⁺•): The most critical information is the molecular ion peak. We observe a pair of peaks at m/z 142 and 144.[8] This is the definitive signature of a molecule containing one chlorine atom. The peak at m/z 142 corresponds to the molecule with the ³⁵Cl isotope, while the peak at m/z 144 corresponds to the ³⁷Cl isotope.[5] The natural abundance of these isotopes (~75.8% for ³⁵Cl and ~24.2% for ³⁷Cl) results in an intensity ratio of approximately 3:1 for the M⁺• and M+2 peaks, respectively. This observation provides unequivocal confirmation of the compound's elemental formula.

-

Key Fragmentation Pattern: The fragmentation pattern provides a roadmap of the molecule's structure. Energetically unstable molecular ions break into smaller, more stable fragments.[6]

-

Loss of Chlorine (m/z 107): The most significant fragmentation pathway is the loss of a chlorine radical (•Cl) from the molecular ion, resulting in a strong peak at m/z 107 ([M - Cl]⁺).[5][8] This is a common fragmentation for aryl chlorides and indicates the relative lability of the C-Cl bond.

-

Loss of HCl (m/z 106): A peak at m/z 106 suggests the elimination of a neutral HCl molecule.[8][9] This often occurs through rearrangement where the chlorine atom abstracts a hydrogen from the adjacent amino group or the ring.

-

Pyridine Ring Fragments (m/z 78, 79): The presence of peaks at m/z 78 and 79 are characteristic of the pyridine ring core, further substantiating the compound's identity.[5][8]

-

Proposed MS Fragmentation Pathway

Caption: Key fragmentation events for 3-Amino-2-chloro-4-methylpyridine in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.[10]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-2-chloro-4-methylpyridine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[11]

¹H NMR: Data and Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting (multiplicity).[12]

Table: ¹H NMR Spectral Data [8]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.5 | Doublet (d) | 4.64 | 1H | H-6 |

| 7.0 | Doublet (d) | 4.28 | 1H | H-5 |

| 5.25 | Singlet (s) | - | 2H | -NH₂ |

| 2.1 | Singlet (s) | - | 3H | -CH₃ |

-

Causality of Chemical Shifts:

-

Aromatic Protons (δ 7.0, 7.5): The two protons on the pyridine ring appear in the downfield aromatic region. The H-6 proton (δ 7.5) is deshielded relative to the H-5 proton (δ 7.0) due to its proximity to the electronegative ring nitrogen.

-

Amino Protons (δ 5.25): The broad singlet for the amino protons is characteristic. Its chemical shift can be variable and is concentration and solvent-dependent. The lack of splitting indicates no coupling to adjacent protons.

-

Methyl Protons (δ 2.1): The methyl group protons appear as a sharp singlet in the upfield region, consistent with a methyl group attached to an aromatic ring.

-

-

Splitting Patterns (Multiplicity): The aromatic protons at positions 5 and 6 are adjacent and thus split each other's signals into doublets, a classic example of ortho-coupling in a pyridine ring. The reported coupling constants (J ≈ 4-5 Hz) are typical for this arrangement.[8]

¹³C NMR: Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table: ¹³C NMR Spectral Data [8]

| Chemical Shift (δ) ppm | Assignment |

| 140.0 | C-4 |

| 136.2 | C-2 |

| 135.6 | C-6 |

| 131.9 | C-3 |

| 125.7 | C-5 |

| 19.0 | -CH₃ |

-

Causality of Chemical Shifts:

-

Aromatic Carbons (δ 125-140): All five carbons of the pyridine ring appear in the expected downfield region for aromatic systems.[13][14] The carbon atom bonded to the chlorine (C-2, δ 136.2) and the carbon bonded to the amino group (C-3, δ 131.9) are significantly influenced by the electronic effects of these substituents. The quaternary carbon (C-4) is also distinctly downfield.

-

Alkyl Carbon (δ 19.0): The methyl carbon appears at a characteristic upfield chemical shift of 19.0 ppm, confirming its presence.[8]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15]

Experimental Protocol: KBr Pellet

-

Sample Preparation: Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder.

-

Grinding: Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Presentation: IR Absorption Bands

The IR spectrum shows several characteristic absorption bands that correspond to specific functional groups within the molecule.[8]

Table: Key IR Absorption Bands [8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3429, 3308 | N-H Symmetric & Asymmetric Stretch | Amine (-NH₂) |

| 3198 | Aromatic C-H Stretch | Pyridine Ring |

| 1630, 1590, 1550 | C=C and C=N Ring Stretching | Pyridine Ring |

| 1475, 1451 | C-H Bending | Methyl (-CH₃) |

| 860, 821 | C-H Out-of-Plane Bending | Pyridine Ring |

| 656 | C-Cl Stretch | Chloro-aromatic |

In-depth Interpretation

-

N-H Stretching (3429, 3308 cm⁻¹): The two distinct peaks in this region are the hallmark of a primary amine (-NH₂). They correspond to the asymmetric and symmetric N-H stretching vibrations, respectively. Their presence is strong evidence for the amino substituent.

-

Aromatic Ring Vibrations (1630-1550 cm⁻¹): The sharp absorptions in this region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring, confirming the aromatic core.[16]

-

C-Cl Stretch (656 cm⁻¹): The absorption band in the lower frequency region (fingerprint region) around 656 cm⁻¹ is indicative of the C-Cl stretching vibration, confirming the presence of the chlorine substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and highly conjugated systems like 3-Amino-2-chloro-4-methylpyridine, it can be used to confirm the nature of the conjugated π-system.

Experimental Protocol

-

Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. The concentration must be carefully chosen to ensure the absorbance is within the instrument's linear range (typically < 1.0 AU).

-

Analysis: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with a cuvette containing only the solvent. Then, record the sample spectrum over a range of approximately 200-400 nm.

Expected Spectral Characteristics

-

π → π Transitions:* Strong absorption bands, likely appearing below 300 nm, are expected due to electronic transitions within the conjugated π-system of the substituted pyridine ring.

-

n → π Transitions:* Weaker absorption bands may be observed at longer wavelengths, resulting from the promotion of a non-bonding electron (from the nitrogen or chlorine atoms) to an anti-bonding π* orbital.

The position of the amino group, a strong electron-donating group (auxochrome), is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted chloropyridine, indicating a modification of the electronic structure of the chromophore.[17]

Summary and Conclusion

The comprehensive spectral analysis of 3-Amino-2-chloro-4-methylpyridine provides unambiguous confirmation of its molecular structure. Mass spectrometry validates the molecular weight and confirms the presence of chlorine via its isotopic signature. ¹H and ¹³C NMR spectroscopy precisely map the atomic connectivity and chemical environments of the hydrogen and carbon framework. Finally, IR spectroscopy confirms the presence of key functional groups, including the primary amine, the aromatic pyridine ring, and the chloro-substituent. Together, these techniques form a robust analytical package for the structural elucidation and quality control of this vital pharmaceutical intermediate.

References

- Better Chemtech Ltd. (2025). What is the mass spectrum of 2 - Chloropyridine? Blog.

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones.

-

PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING.

- Lee, D., et al. (2002). U.S. Patent No. 6,399,781 B1. Google Patents.

- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.

- Kline, C. H., & Turkevich, J. (1944). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry.

- Al-Ibraheem, A., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.

- Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry.

- Tsuboyama, S., et al. (2018).

- Hargrave, K. D., et al. (2000). WO Patent No. 2000/043365 A1. Google Patents.

- BenchChem. (n.d.). Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine.

-

ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Retrieved from [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

- Chemistry LibreTexts. (2023).

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Chemistry LibreTexts. (2023).

- Emery Pharma. (2018).

-

Shandong Look Chemical Co.,Ltd. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Retrieved from [Link]

-

Clark, J. (n.d.). HIGH RESOLUTION NMR SPECTRA. Chemguide. Retrieved from [Link]

Sources

- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 2. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]

- 3. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-アミノ-2-クロロ-4-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. yufengchemicals.com [yufengchemicals.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. scienceready.com.au [scienceready.com.au]

- 8. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Amino-2-chloro-4-methylpyridine: Synthesis, Properties, and Applications

Introduction

3-Amino-2-chloro-4-methylpyridine, often referred to by the acronym CAPIC, is a highly functionalized pyridine derivative that has emerged as a critical building block in the landscape of modern organic synthesis.[1] Its strategic arrangement of amino, chloro, and methyl groups on a pyridine core imparts a unique reactivity profile, making it a versatile intermediate for constructing complex molecular architectures.[1] While it finds use in the development of agrochemicals and materials science, its most prominent and well-documented role is in the pharmaceutical industry as a key precursor to Nevirapine.[2][3][4] Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been instrumental in the treatment of HIV-1 infections.[3][5][6]

This guide provides a comprehensive technical overview of 3-Amino-2-chloro-4-methylpyridine, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, explore the evolution of its synthetic methodologies, detail its primary applications, and provide essential safety and handling protocols.

Physicochemical and Structural Properties

The identity and purity of a starting material are paramount in any synthetic endeavor. The fundamental properties of 3-Amino-2-chloro-4-methylpyridine are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 142.59 g/mol | [7][8][9][10] |

| Molecular Formula | C₆H₇ClN₂ | [7] |

| CAS Number | 133627-45-9 | [8] |

| Appearance | Off-white to grayish-white solid/powder/crystals | [4][9] |

| Melting Point | 65-70 °C | |

| IUPAC Name | 2-chloro-4-methylpyridin-3-amine | [2] |

| SMILES String | Cc1ccnc(Cl)c1N | |

| InChI Key | UOBCYTOUXLAABU-UHFFFAOYSA-N | [2] |

Synthesis Methodologies: An Evolving Landscape

The synthetic route to 3-Amino-2-chloro-4-methylpyridine has been the subject of considerable research, driven by the need for a safe, scalable, and regioselective process for the production of Nevirapine. Early methods, while functional on a lab scale, presented significant challenges for industrial application.

Legacy Synthetic Routes: The Challenge of Selectivity and Safety

Initial syntheses often relied on the nitration of readily available picoline derivatives. For instance, the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline was explored.[5][11] However, this approach is fraught with difficulties:

-

Lack of Regioselectivity: The nitration occurs at both the 3- and 5-positions of the pyridine ring, leading to a mixture of isomers that are difficult to separate and reduce the overall yield of the desired product.[5][11]

-

Thermochemical Hazards: Nitration reactions are highly exothermic and carry a significant risk of thermal runaway, especially on a large scale. This poses a considerable safety hazard in a manufacturing environment.[5][11]

These drawbacks necessitated the development of more controlled and efficient synthetic strategies.

Modern, Scalable Synthesis Protocol

A more robust and widely adopted approach begins with simpler, acyclic precursors and builds the pyridine ring with the desired substitution pattern. One such method involves the construction of a pyridone intermediate, followed by chlorination and functional group manipulation. The following protocol is adapted from patented, field-proven methodologies.[3][12]

Experimental Protocol: Multi-Step Synthesis of CAPIC

Step 1: Synthesis of 3-Cyano-4-methyl-2-pyridone

-

Reaction Setup: To a suitable reactor, add 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and a strong acid (e.g., concentrated sulfuric acid).

-

Cyclization: Heat the mixture. The strong acid catalyzes the hydrolysis of the acetal and subsequent cyclization to form the pyridone ring.

-

Work-up: Cool the reaction mixture and carefully quench with water. The product, 3-cyano-4-methyl-2-pyridone, will precipitate as a solid.

-

Isolation: Isolate the solid product by filtration, wash with water, and dry under vacuum. A typical melting point for this intermediate is 230-232 °C.[12]

Step 2: Synthesis of 2-Chloro-3-cyano-4-methylpyridine

-

Chlorination: Treat the 3-cyano-4-methyl-2-pyridone from the previous step with a strong chlorinating agent. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is effective.[12]

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 115 °C) for several hours until the reaction is complete (monitored by HPLC or TLC).

-

Work-up: Carefully remove the excess chlorinating agent, for example, by distillation. Cool the residue and add water to precipitate the product.

-

Isolation: Filter the solid 2-chloro-3-cyano-4-methylpyridine, wash with water, and dry. This intermediate typically has a melting point of 102-104 °C.[12]

Step 3: Hydrolysis to 2-Chloro-4-methylnicotinamide

-

Amide Formation: Add the 2-chloro-3-cyano-4-methylpyridine to concentrated sulfuric acid at an elevated temperature (e.g., 90-100 °C).[12]

-

Reaction Control: Maintain the temperature for several hours to ensure complete hydrolysis of the nitrile to the primary amide.

-

Work-up: Cool the reaction mixture and carefully add water. The product, 2-chloro-4-methylnicotinamide, will precipitate.

-

Isolation: Isolate the solid by filtration, wash, and dry. The expected melting point is in the range of 178-180 °C.[11][12]

Step 4: Hofmann Rearrangement to 3-Amino-2-chloro-4-methylpyridine (CAPIC)

-

Reagent Preparation: Prepare a cold (0-5 °C) solution of sodium hypobromite by adding bromine dropwise to a stirred solution of sodium hydroxide in water.[11]

-

Rearrangement: Add the 2-chloro-4-methylnicotinamide in portions to the sodium hypobromite solution, maintaining the low temperature.

-

Reaction Completion: After the addition, remove the cooling bath and allow the mixture to warm. Heat to approximately 60-75 °C for 1-2 hours to drive the rearrangement to completion.[11]

-

Extraction & Isolation: Cool the reaction mixture to room temperature and extract the product with an inert organic solvent such as methylene chloride.[12] Evaporate the solvent to yield the final product, 3-Amino-2-chloro-4-methylpyridine. The product typically has a melting point of around 69 °C.[12]

Synthesis Workflow Diagram

Caption: Multi-step synthesis of CAPIC from acyclic precursors.

Key Applications in Research and Development

The utility of CAPIC is defined by the reactivity of its functional groups, which serve as handles for subsequent chemical transformations.

Cornerstone of Nevirapine Synthesis

The primary industrial application of CAPIC is its role as the penultimate intermediate in the synthesis of Nevirapine.[3][5] The synthesis involves a nucleophilic substitution reaction where the amino group of CAPIC displaces a chlorine atom on a second pyridine-containing fragment, followed by cyclization. This transformation underscores the importance of CAPIC's specific structure for the efficient assembly of the final diazepine ring system in Nevirapine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jk-sci.com [jk-sci.com]

- 3. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 6. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 3-Amino-2-chloro-4-methylpyridine - Shandong Biotech [shandongbiotech.com]

- 9. echemi.com [echemi.com]

- 10. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 12. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-2-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the solubility profile of 3-Chloro-2-methylpyridin-4-amine (CAS No: 97944-40-6). Recognizing the critical role of solubility in drug discovery and development, this document synthesizes known physicochemical data with detailed, field-proven methodologies for empirical solubility determination. While specific experimental solubility data for this compound is not extensively published, this guide equips researchers with the foundational knowledge and practical protocols to thoroughly characterize its solubility behavior.

Introduction to 3-Chloro-2-methylpyridin-4-amine

3-Chloro-2-methylpyridin-4-amine, also known as 4-Amino-3-chloro-2-picoline, is a substituted pyridine derivative.[1][2] Pyridine and its derivatives are fundamental heterocyclic compounds prevalent in the architecture of numerous pharmaceuticals and agrochemicals.[1] Understanding the physicochemical properties of such molecules is a prerequisite for any research and development endeavor.

Table 1: Physicochemical Properties of 3-Chloro-2-methylpyridin-4-amine

| Property | Value | Source(s) |

| CAS Number | 97944-40-6 | [1][2] |

| Molecular Formula | C₆H₇ClN₂ | [1][2] |

| Molecular Weight | 142.59 g/mol | [1] |

| Appearance | Solid | [2][3] |

| Purity | Typically ≥97% | [1][2] |

| Storage Conditions | 2-8 °C, Sealed in dry environment | [1][3] |

Theoretical Solubility Profile and Physicochemical Rationale

The solubility of a compound is dictated by its molecular structure, which influences its interactions with various solvents. The structure of 3-Chloro-2-methylpyridin-4-amine, featuring a pyridine ring, an amino group, a chloro group, and a methyl group, suggests a nuanced solubility profile.

Predicted pKa and its Implication on Aqueous Solubility

The presence of the basic amino group and the pyridine nitrogen atom makes 3-Chloro-2-methylpyridin-4-amine a basic compound. The acid dissociation constant (pKa) is a critical determinant of a compound's solubility in aqueous solutions of varying pH. A predicted pKa value for this compound is approximately 7.67.[4]

This pKa value suggests that the compound will exist predominantly in its protonated, cationic form at a pH significantly below 7.67. This ionized form is expected to be more soluble in aqueous media due to ion-dipole interactions with water molecules. Conversely, at a pH above 7.67, the neutral, free base form will predominate, which is likely to be less water-soluble. Therefore, the aqueous solubility of 3-Chloro-2-methylpyridin-4-amine is expected to be highly pH-dependent, with greater solubility in acidic conditions.

Qualitative Solubility in Organic Solvents

Based on available data, 3-Chloro-2-methylpyridin-4-amine is soluble in several organic solvents.[3][4]

Table 2: Qualitative Solubility of 3-Chloro-2-methylpyridin-4-amine

| Solvent | Solubility | Source(s) |

| Chloroform | Soluble | [3][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4] |

| Ethanol | Soluble | [3][4] |

| Methanol | Soluble |

The solubility in polar aprotic (DMSO) and polar protic (ethanol, methanol) solvents is consistent with the presence of polar functional groups in the molecule. For a structurally similar isomer, 3-Amino-2-chloro-4-methylpyridine (CAS: 133627-45-9), a predicted aqueous solubility of 0.981 mg/mL has been reported, which may serve as a preliminary estimate for the compound of interest.[5]

Methodologies for Empirical Solubility and pKa Determination

To move beyond theoretical predictions, empirical determination of solubility and pKa is essential. The following section details robust protocols for these measurements.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.[7][8]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of 3-Chloro-2-methylpyridin-4-amine (e.g., 1 mM) in a suitable solvent, ensuring complete dissolution.[8]

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[7][8]

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[7][8]

-

-

Titration Procedure:

-

Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[7]

-

To a known volume of the compound's solution, add the background electrolyte.

-

If the compound is in its free base form, titrate with the standardized HCl solution. If it's a salt, titrate with the standardized NaOH solution.

-

Add the titrant in small, precise increments, recording the pH after each addition, allowing the reading to stabilize.[8]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point.[7]

-

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. 3-Chloro-2-methylpyridin-4-amine | CymitQuimica [cymitquimica.com]

- 3. 4-Amino-3-chloro-2-methylpyridine CAS#: 97944-40-6 [m.chemicalbook.com]

- 4. 4-Amino-3-chloro-2-methylpyridine | 97944-40-6 [m.chemicalbook.com]

- 5. 133627-45-9 | 2-Chloro-4-methylpyridin-3-amine | Chlorides | Ambeed.com [ambeed.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

The Cornerstone of Nevirapine Synthesis: A Technical Guide to 2-Chloro-3-amino-4-picoline (CAPIC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the combination therapy used to combat Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] Its mechanism involves binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits the conversion of the viral RNA genome into DNA, thereby halting viral replication.[1] The efficiency and cost-effectiveness of Nevirapine production are paramount for ensuring broad global access. The synthetic pathway to this complex dipyridodiazepine hinges on the strategic use of a key intermediate: 2-chloro-3-amino-4-picoline , commonly referred to as CAPIC .[3][4]

This technical guide provides an in-depth exploration of CAPIC, detailing its synthesis, its crucial role in forming the Nevirapine core structure, and the analytical methods required for its characterization. The narrative is designed to offer not just procedural steps but also the underlying chemical logic, empowering researchers to optimize and troubleshoot this vital synthetic sequence.

The Key Intermediate: 2-Chloro-3-amino-4-picoline (CAPIC)

CAPIC (C₆H₇ClN₂) is a highly substituted pyridine derivative that serves as a foundational building block in the most common and industrially viable routes to Nevirapine.[3][4][5] Its structure is strategically important for two primary reasons:

-

Ortho-Functionalization : The chlorine atom at the 2-position and the amino group at the 3-position are perfectly arranged for the subsequent annulation reaction. The chlorine acts as a leaving group, and the amino group serves as a nucleophile in the final cyclization step that forms the central diazepine ring of Nevirapine.

-

Methyl Group Anchor : The methyl group at the 4-position is a core structural feature of the final Nevirapine molecule, making CAPIC a direct and efficient precursor that incorporates this moiety from the start.

The first-generation commercial synthesis of Nevirapine employed CAPIC as a key starting material, highlighting its long-standing importance in the manufacturing process.[3][5]

Synthesis of the Key Intermediate (CAPIC)

Multiple synthetic routes to CAPIC have been developed, each with distinct advantages and challenges related to cost, safety, and yield.[4] Early laboratory-scale methods involved the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline, but these routes suffered from non-selective nitration and significant thermal hazards, making them unsuitable for large-scale production.[4][6]

A more robust and scalable five-step synthesis starting from acetylacetaldehyde dimethyl acetal and malononitrile has been established.[6][7] This process is designed for control and safety, culminating in a Hoffman rearrangement to furnish the final amine.

Experimental Protocol: Synthesis of CAPIC

The following protocol is a synthesized representation of the multi-step process described in the literature.[6][7][8]

Step 1: Knoevenagel Condensation

-

To a stirred solution of toluene, add acetylacetaldehyde dimethyl acetal and a catalytic amount of piperidinium acetate.

-

Slowly add malononitrile to the reaction mixture over a 20-minute period.

-

Allow the mixture to stir for 24 hours at room temperature. The product is a mixture of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene.

-

Causality: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (malononitrile) to a carbonyl group (in equilibrium with the acetal), followed by dehydration. Toluene is an effective solvent, and piperidinium acetate is a classic catalyst for this transformation.

-

Step 2: Cyclization to 3-cyano-4-methyl-2-pyridone

-

Treat the product mixture from Step 1 with a strong acid, such as concentrated sulfuric acid, and water.

-

Heat the reaction mixture to facilitate cyclization and hydrolysis.

-

Upon cooling, the pyridone product precipitates and can be isolated by filtration.

-

Causality: The strong acid protonates the intermediates, catalyzing an intramolecular cyclization to form the stable 6-membered pyridone ring.

-

Step 3: Chlorination to 3-cyano-2-chloro-4-methylpyridine

-

Treat the 3-cyano-4-methyl-2-pyridone with a strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[8]

-

Heat the reaction mixture to drive the conversion of the pyridone to the corresponding 2-chloro-pyridine.

-

Carefully quench the reaction with water and isolate the chlorinated product.

-

Causality: POCl₃ is a powerful dehydrating and chlorinating agent that converts the keto-enol tautomer of the pyridone into the chloro-substituted pyridine, a key step in activating the 2-position.

-

Step 4: Hydrolysis to 2-chloro-3-amido-4-methylpyridine

-

Add the 3-cyano-2-chloro-4-methylpyridine to a stirred solution of concentrated sulfuric acid at approximately 90°C.[7][8]

-

Heat the mixture to around 100°C and hold for three hours, or until the reaction is complete as monitored by a suitable analytical method (e.g., HPLC).[7][8]

-

Cool the reaction to 90°C, add water, and then cool further to about 10°C to precipitate the solid amide product, which is isolated by filtration.[7]

-

Causality: Concentrated sulfuric acid acts as both a solvent and a catalyst to hydrolyze the nitrile (cyano) group to a primary amide. The controlled temperature profile is critical for achieving complete conversion while minimizing degradation.

-

Step 5: Hofmann Rearrangement to CAPIC